MDA 77

概要

準備方法

合成経路および反応条件

MDA 77の合成には、6-メトキシ-N-アルキルイサチンアシルヒドラゾン誘導体の反応が含まれます。このプロセスには通常、以下の手順が含まれます。

イサチン誘導体の形成: 出発物質であるイサチンは、アルキル化剤と反応させてN-アルキルイサチン誘導体を形成します。

アシルヒドラゾンの形成: N-アルキルイサチン誘導体は、次にヒドラジンと反応させてアシルヒドラゾンを形成します。

環化および官能基化: アシルヒドラゾンは環化およびさらなる官能基化を受けて、最終生成物であるthis compoundを生成します.

工業生産方法

This compoundの工業生産方法は、広く文書化されていません。 合成は一般的に、自動反応器や精製システムの使用など、大規模生産のために最適化された実験室手順に従います。これにより、高収率と純度が確保されます。

化学反応解析

反応の種類

This compoundは、以下のものを含むさまざまな化学反応を起こします。

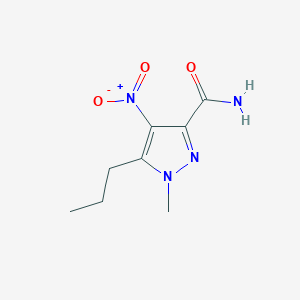

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行することができます。

置換: this compoundは、官能基が他の基と置換される置換反応を起こすことができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 目的の置換に応じて、さまざまな求核剤や求電子剤を使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される場合があります。

科学研究における用途

This compoundは、以下のものを含む、いくつかの科学研究の用途があります。

化学反応の分析

Types of Reactions

MDA 77 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

MDA 77 has several scientific research applications, including:

作用機序

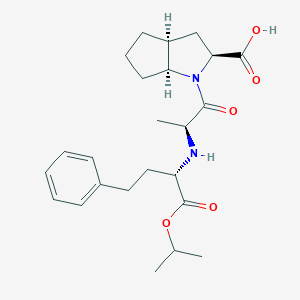

MDA 77は、ヒト末梢カンナビノイド受容体2に選択的に結合することで作用を発揮します。この結合は、受容体の活性を阻害し、逆アゴニストとして作用します。 分子標的はカンナビノイド受容体2を含み、関与する経路はカンナビノイドシグナル伝達の調節に関連しており、免疫応答や痛覚知覚などのさまざまな生理学的プロセスに影響を与える可能性があります .

類似化合物の比較

類似化合物

MDA 19: 構造的特徴は異なるものの、同様の特性を持つカンナビノイド受容体2の別の選択的逆アゴニスト。

4,4'-メチレンジアニリン: ポリウレタンの製造に使用される有機化合物であり、一部の構造的類似性を共有しますが、用途と特性が異なります.

独自性

This compoundは、カンナビノイド受容体2に対する高い選択性と、中心カンナビノイド受容体1での活性がないことが特徴です。 この選択性により、中枢神経系受容体に影響を与えることなく、末梢カンナビノイド受容体の機能を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

MDA 19: Another selective inverse agonist of the cannabinoid receptor 2 with similar properties but different structural features.

4,4’-Methylenedianiline: An organic compound used in the production of polyurethanes, which shares some structural similarities but has different applications and properties.

Uniqueness

MDA 77 is unique due to its high selectivity for the cannabinoid receptor 2 and its lack of activity at the central cannabinoid receptor 1. This selectivity makes it a valuable tool for studying peripheral cannabinoid receptor functions without affecting central nervous system receptors .

特性

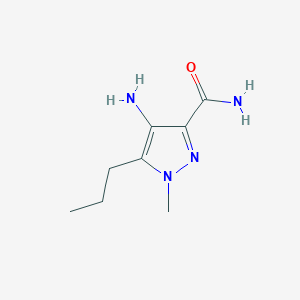

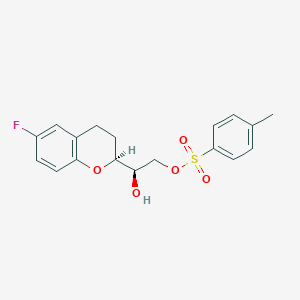

IUPAC Name |

N-(2-hydroxy-6-methoxy-1-pentylindol-3-yl)iminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-3-4-8-13-24-18-14-16(27-2)11-12-17(18)19(21(24)26)22-23-20(25)15-9-6-5-7-10-15/h5-7,9-12,14,26H,3-4,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDQOZCXKLNSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=CC(=C2)OC)C(=C1O)N=NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043029 | |

| Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103774-21-5 | |

| Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)